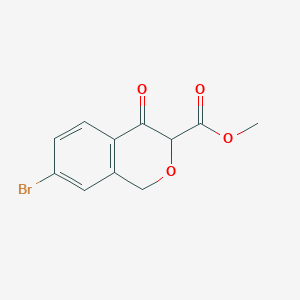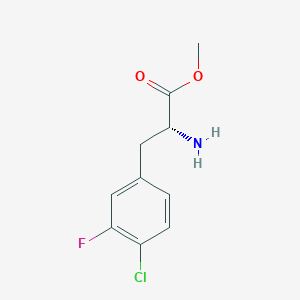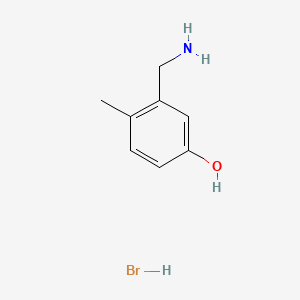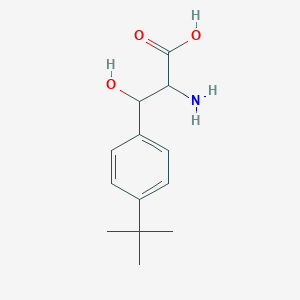
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which influences its chemical properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and glycine in the presence of a base like sodium hydroxide. This forms an intermediate β-hydroxy aldehyde.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
Substitution: Formation of 2-Amino-3-(4-(tert-butyl)-2-bromophenyl)-3-hydroxypropanoic acid.
科学研究应用
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to natural amino acids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: The methyl group provides less steric hindrance compared to the tert-butyl group.
2-Amino-3-(4-isopropylphenyl)-3-hydroxypropanoic acid: The isopropyl group offers intermediate steric effects between methyl and tert-butyl groups.
Uniqueness
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
2-amino-3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)9-6-4-8(5-7-9)11(15)10(14)12(16)17/h4-7,10-11,15H,14H2,1-3H3,(H,16,17) |
InChI 键 |
XGJFRYGWGUJSLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


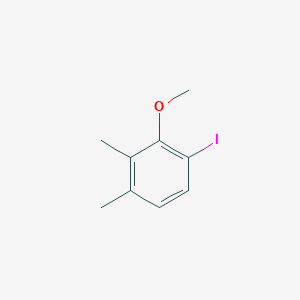


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
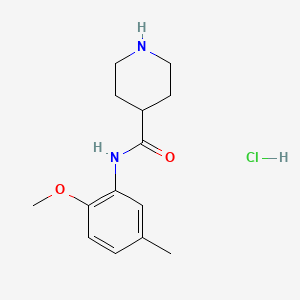
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)

